molecular formula C12H8BrI B3100286 3-Bromo-5-iodo-1,1'-biphenyl CAS No. 136649-44-0

3-Bromo-5-iodo-1,1'-biphenyl

Cat. No.: B3100286
CAS No.: 136649-44-0
M. Wt: 359 g/mol
InChI Key: CIWAIMKQRNQGES-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings linked at the 1,1’ position. This particular compound is characterized by the presence of bromine and iodine atoms at the 3 and 5 positions on one of the benzene rings. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the homodimerization of Grignard reagents or the reaction of aryl halides with arylmagnesium halides or organozinc compounds in the presence of transition metal catalysts . These methods are effective for forming carbon-carbon bonds and producing biphenyl derivatives.

Industrial Production Methods

Industrial production of 3-Bromo-5-iodo-1,1’-biphenyl typically involves large-scale synthesis using the aforementioned methods. The Suzuki-Miyaura coupling reaction is particularly popular in industrial settings due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a versatile compound for cross-coupling reactions, allowing it to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-iodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

1-bromo-3-iodo-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWAIMKQRNQGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576488
Record name 3-Bromo-5-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136649-44-0
Record name 3-Bromo-5-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under the atmosphere of argon, 20 g of 3,5-dibromobiphenyl synthesized from 3,5-dibromoiodobenzene and phenylboronic acid was dissolved into 200 ml of anhydrous THF, and the resultant solution was cooled at −70° C. To the cooled solution, 42 ml of a 1.6 M hexane solution of normal-butyllithium was added dropwise, and the resultant mixture was stirred for 30 minutes. Then, 19 g of 1,2-diiodoethane was added, and the obtained mixture was stirred for 5 hours. After the mixture was left standing for one night, water and methylene chloride were added. Then, sodium hydrogensulfite was added until dark brown color of the reaction mixture turned to yellow color. The organic layer was obtained by extraction, washed with water and a saturated aqueous solution of sodium chloride and dried with anhydrous sodium sulfate, and the solvent was removed using an evaporator. The obtained residue was purified in accordance with the silica gel column chromatography (the developing solvent: hexane), and 19.5 g of 3-bromo-5-iodobiphenyl was obtained as a colorless oil (the yield: 85%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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